4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride

Description

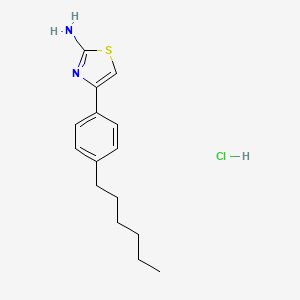

4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride (CAS: 109569-71-3) is a thiazole derivative with the molecular formula C₁₅H₂₁ClN₂S and a molecular weight of 296.87 g/mol . The compound features a hexyl chain attached to the para-position of the phenyl ring, which is linked to the 4-position of the thiazole core. The amine group at the 2-position of the thiazole is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name |

4-(4-hexylphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2S.ClH/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-18-15(16)17-14;/h7-11H,2-6H2,1H3,(H2,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADBEPCPOQVDIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 4-hexylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are a versatile class of molecules with diverse pharmacological applications. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogues

Functional Analogues

- The di-propynyl groups enhance electron density, improving binding to enzymatic pockets . N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine: Hybrid thiazole-oxadiazole derivatives show dual anti-inflammatory and cytotoxic activities. The oxadiazole ring contributes to hydrogen bonding with targets like NF-κB .

Antimicrobial Agents :

Physicochemical and Pharmacokinetic Comparison

| Property | 4-(4-Hexylphenyl)-1,3-thiazol-2-amine HCl | SSR125543A | 4-(4-Chlorophenyl)-N-(naphthyl)thiazol-2-amine HCl |

|---|---|---|---|

| Molecular Weight | 296.87 | 484.99 | 352.26 |

| LogP (Predicted) | ~5.2 (highly lipophilic) | ~4.8 | ~4.5 |

| Solubility | Moderate in DMSO, low in water | Low aqueous solubility | Low in water, soluble in DMSO |

| Metabolic Stability | Likely moderate (hexyl chain may oxidize) | High (optimized for CNS) | Moderate (naphthyl may slow metabolism) |

Mechanistic Insights

- 4-(4-Hexylphenyl)-1,3-thiazol-2-amine HCl : The hexyl chain likely contributes to membrane permeability and protein binding via hydrophobic interactions. The lack of electron-withdrawing groups suggests a mechanism distinct from halogenated analogues .

- SSR125543A : The fluorinated and cyclopropyl groups enhance blood-brain barrier penetration, critical for targeting CRF1 receptors in the brain .

- MortaparibMild : The triazole-thiazole scaffold enables dual inhibition by interacting with ATP-binding pockets of Mortalin and PARP1 .

Biological Activity

4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride is a compound belonging to the thiazole class, which is recognized for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology, due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H18ClN2S

- Molecular Weight : 282.82 g/mol

This compound features a thiazole ring substituted with a hexylphenyl group, which may influence its lipophilicity and biological interactions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study focusing on various thiazole-based compounds demonstrated that modifications in the structure can enhance their antiproliferative effects against different cancer cell lines. For instance, derivatives similar to 4-(4-Hexylphenyl)-1,3-thiazol-2-amine were evaluated for their ability to inhibit tubulin polymerization, a critical process in cell division.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-Hexylphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 - 0.86 |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Various | Moderate |

The compound exhibited concentration-dependent effects leading to cell cycle arrest in the G2/M phase, indicating its potential as an antitumor agent through disruption of microtubule dynamics .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Tubulin Polymerization : This disrupts microtubule formation necessary for mitosis.

- Binding Affinity : Molecular docking studies suggest that the compound may bind to the colchicine site on tubulin .

- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells through various signaling pathways.

Antioxidant Properties

Thiazole derivatives are also noted for their antioxidant activities. Studies have shown that similar compounds can scavenge free radicals and enhance antioxidant enzyme activities in treated models . This property could contribute to their therapeutic efficacy by mitigating oxidative stress associated with cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the promising nature of thiazole derivatives in preclinical models:

- Study on Antiproliferative Activity : A series of thiazole compounds were synthesized and evaluated against multiple cancer cell lines. The most potent compounds showed IC50 values ranging from 0.36 to 0.86 µM across different cell lines .

- Mechanistic Insights : Investigations into the molecular interactions revealed that structural modifications significantly affected the activity levels, emphasizing the importance of specific substituents on the thiazole ring for enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride, and how can purity be optimized?

- Methodology : The Hantzsch thiazole synthesis is a common approach, involving condensation of α-haloketones with thioureas. For this compound, start with 4-hexylphenyl α-bromoacetophenone and thiourea derivatives. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Confirm purity using HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Techniques :

- NMR : and NMR to confirm substituent positions (e.g., thiazole ring protons at δ 7.2–7.8 ppm, hexyl chain protons at δ 0.8–1.6 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 307.12 for CHNSCl).

- FT-IR : Identify N-H stretching (3200–3400 cm) and C-S bonds (650–750 cm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC and track changes in melting point (expected >200°C). Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound?

- Approach : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and dipole moments. These predict reactivity and solubility. Include exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy for bond dissociation energies .

Q. How can X-ray crystallography resolve structural ambiguities in thiazole derivatives?

- Procedure : Collect single-crystal data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures via SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Analyze intermolecular interactions (e.g., C-H⋯π or hydrogen bonds) using Mercury software. For example, a related compound showed a 19.0° dihedral angle between aromatic rings .

Q. What in vitro models are suitable for evaluating biological activity, such as CRF1 receptor antagonism?

- Models :

- cAMP Inhibition : Use human retinoblastoma Y79 cells treated with CRF (10 nM) and measure cAMP levels via ELISA. IC values <10 nM indicate potent antagonism (e.g., SSR125543A, a structural analog, showed IC = 3.0 nM) .

- Radioligand Binding : Competitive assays with -CRF on rat brain membranes to determine K values .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacokinetics?

- Strategy : Modify the hexyl chain length or introduce electron-withdrawing groups (e.g., -CF) to alter lipophilicity (logP) and blood-brain barrier penetration. In vivo studies in gerbils showed oral bioavailability (ID = 10 mg/kg for CRF-induced behaviors) for analogs with optimized substituents .

Q. What experimental designs address contradictory data in pharmacological assays?

- Resolution : Replicate assays across multiple cell lines (e.g., AtT-20 pituitary cells vs. primary neurons) to confirm target specificity. Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). For crystallographic discrepancies, validate via Hirshfeld surface analysis to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.